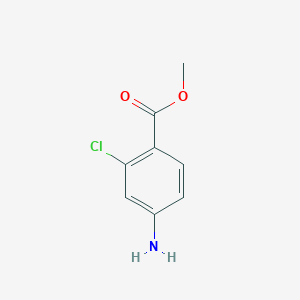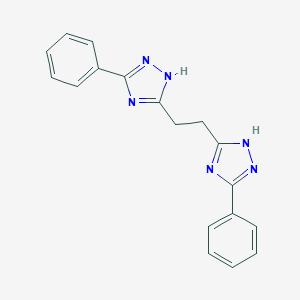
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine, also known as P2P, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. P2P is a pyrazine derivative that has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Efectos Bioquímicos Y Fisiológicos
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to exhibit various biochemical and physiological effects, including its ability to induce the production of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell proliferation and apoptosis. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine in lab experiments is its relatively simple synthesis method. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many future directions for the study of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine, including its potential use as a starting material for the preparation of novel pyrazine-containing compounds with various biological activities. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine could also be further studied for its potential use as a precursor in the synthesis of pharmaceuticals and as a potential candidate for the development of anticancer and anti-inflammatory drugs. Additionally, further research could be conducted to better understand the mechanism of action of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine and its potential toxicity.
Métodos De Síntesis
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine can be synthesized using a variety of methods, including the Leuckart reaction, the reductive amination of pyruvic acid, and the reductive amination of 2,3-dihydrofuran. The Leuckart reaction involves the reaction of phenylacetone with formamide and hydrochloric acid, followed by reduction with sodium borohydride. The reductive amination of pyruvic acid involves the reaction of pyruvic acid with methylamine and sodium cyanoborohydride. The reductive amination of 2,3-dihydrofuran involves the reaction of 2,3-dihydrofuran with methylamine and sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to exhibit various scientific research applications, including its potential use as a precursor in the synthesis of pharmaceuticals and as a starting material for the preparation of pyrazine-containing compounds. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propiedades
Número CAS |
145206-43-5 |
|---|---|
Nombre del producto |
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine |
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
(2R)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine |
InChI |
InChI=1S/C9H16N2O2/c1-4-5-7-9(13-3)10-6-8(11-7)12-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
QVGDKBMGPDFUDM-SSDOTTSWSA-N |
SMILES |
CCCC1C(=NCC(=N1)OC)OC |
SMILES canónico |
CCCC1C(=NCC(=N1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



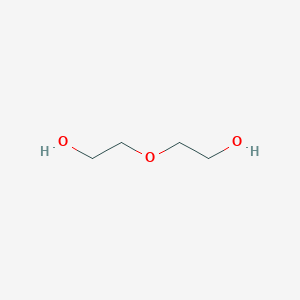
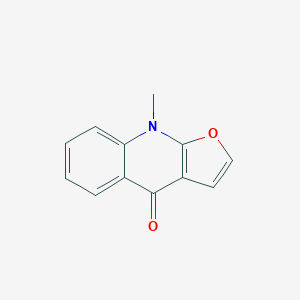

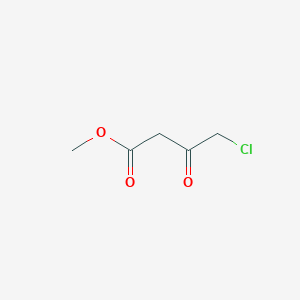
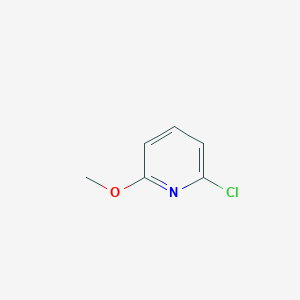
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)




